(3-Fluoro-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid
Descripción
Systematic IUPAC Nomenclature and Substituent Analysis
The systematic IUPAC name (3-Fluoro-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid reflects the compound's complex molecular architecture. This boronic acid derivative has the molecular formula C12H17BFNO4S with a calculated molecular weight of 301.148 g/mol. According to registry databases, this compound is assigned CAS number 1704120-89-7, though some sources also reference 1417984-77-0 as an alternative identifier.
The compound can be broken down into several key structural components, each contributing to its overall chemical identity and properties. The core structure consists of a phenyl ring that serves as the central scaffold for multiple functional groups. The phenyl ring bears a boronic acid group, a fluorine atom, and a sulfonyl group connected to a piperidine derivative.
The SMILES notation for this compound, CC1CCN(CC1)S(=O)(=O)C1=C(F)C=C(C=C1)B(O)O, provides a linear textual representation of its molecular structure. This notation encodes the complete connectivity pattern and can be converted into a two-dimensional structural representation using chemical drawing software.
Table 1: Structural Components of this compound
| Structural Component | Position | Chemical Significance |
|---|---|---|
| Phenyl ring | Core structure | Six-membered aromatic ring serving as the central scaffold |
| Boronic acid (-B(OH)2) | Position 1 | Key functional group for cross-coupling reactions and diol binding |
| Fluoro (-F) | Position 3 | Electron-withdrawing substituent affecting electronic distribution |
| Sulfonyl (-SO2-) | Position 4 | Links the phenyl ring to the piperidine moiety |
| 4-methylpiperidine | Connected to sulfonyl | Six-membered heterocyclic ring with nitrogen and methyl group at position 4 |
The boronic acid functional group consists of a boron atom bonded to two hydroxyl groups and directly attached to the phenyl ring. This group is particularly significant due to its ability to form reversible covalent bonds with diols and participate in various coupling reactions, especially Suzuki-Miyaura cross-coupling. The presence of the boronic acid moiety makes this compound valuable as a building block in organic synthesis.
The sulfonyl group serves as a linker between the phenyl ring and the 4-methylpiperidine moiety, forming a sulfonamide functional arrangement. This structural feature contributes to the compound's conformational properties and potential for molecular recognition. The 4-methylpiperidine component consists of a six-membered heterocyclic ring containing a nitrogen atom, with a methyl substituent at position 4 of the ring.
Propiedades
IUPAC Name |
[3-fluoro-4-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO4S/c1-9-4-6-15(7-5-9)20(18,19)12-3-2-10(13(16)17)8-11(12)14/h2-3,8-9,16-17H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCXMMQNKJDARI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of (3-Fluoro-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid typically involves the following key steps:
- Introduction of the sulfonylated 4-methylpiperidine group onto the aromatic ring, often via sulfonylation of a suitable phenyl precursor.
- Incorporation of the boronic acid moiety either by direct borylation of the aromatic ring or by transformation of a suitable precursor (e.g., halogenated aromatic compound) into the boronic acid.
- Fluorine substitution at the 3-position of the phenyl ring is generally introduced early in the synthesis or maintained from the starting material.
Specific Synthetic Routes
While detailed step-by-step synthetic protocols specific to this compound are scarce in publicly available literature, the following general methods are applicable and can be adapted:
Sulfonylation of 4-Methylpiperidine
- The 4-methylpiperidine moiety is converted into its sulfonyl derivative by reaction with sulfonyl chlorides or sulfonic acid derivatives under basic conditions.
- This sulfonylated amine is then attached to the aromatic ring, often via nucleophilic aromatic substitution or coupling reactions.
Aromatic Boronic Acid Formation
- The boronic acid group is commonly introduced via Miayura borylation , a palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., aryl bromide or iodide) and bis(pinacolato)diboron.
- Alternatively, direct lithiation of the aromatic ring followed by quenching with trialkyl borates can be used.
Fluorine Incorporation
- Fluorine substitution at the 3-position is generally introduced by starting with a fluorinated aromatic precursor or via electrophilic fluorination methods.
In Vivo Formulation Preparation
For biological assays, the compound is often formulated into in vivo solutions using a stepwise solvent addition method:
- Prepare a DMSO master stock solution.
- Sequentially add PEG300, Tween 80, and water or corn oil, ensuring clarity at each step.
- Physical methods like vortexing, ultrasound, or gentle heating assist dissolution.
This method ensures a clear, homogenous solution suitable for administration in animal models.
Research Findings and Data Insights
- The compound's boronic acid group is key for its reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, which are often employed in its synthesis or modification.
- Sulfonylation of the piperidine ring enhances solubility and biological activity, necessitating mild reaction conditions to preserve the boronic acid functionality.
- Stability data indicate that boronic acids with sulfonylated amines require storage under inert, moisture-free conditions to prevent hydrolysis or degradation.
- Heating and ultrasonic treatment improve solubility without compromising compound integrity, facilitating stock solution preparation for experimental use.
Summary Table of Preparation Considerations
| Aspect | Details |
|---|---|
| Synthetic Approach | Sulfonylation of 4-methylpiperidine + Aromatic borylation (Miayura borylation) |
| Key Reagents | Sulfonyl chlorides, bis(pinacolato)diboron, palladium catalysts, fluorinated aromatic precursors |
| Solvent for Stock Solutions | DMSO preferred; heating (37°C) and ultrasound recommended for solubilization |
| Storage Conditions | Solid: RT sealed, dry; Solutions: -80°C (6 months), -20°C (1 month) |
| Formulation for Bioassays | Stepwise solvent addition: DMSO → PEG300 → Tween 80 → water or corn oil |
Análisis De Reacciones Químicas
Types of Reactions
(3-Fluoro-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Actividad Biológica
(3-Fluoro-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid, with the CAS number 1704120-89-7, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a fluorinated phenyl group and a piperidine sulfonamide moiety, making it a candidate for various therapeutic applications.
- Molecular Formula : C12H17BFNO4S
- Molecular Weight : 301.14 g/mol
- CAS Number : 1704120-89-7
The biological activity of boronic acids often involves their ability to interact with enzymes, particularly serine proteases and cysteine proteases, through reversible covalent bonding. The presence of the boron atom allows these compounds to act as inhibitors by forming stable complexes with the active sites of target enzymes.
Anticancer Activity
Recent studies have shown that boronic acids can exhibit anticancer properties. For example, compounds similar to this compound have been investigated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | |
| HeLa (Cervical Cancer) | 15.0 | |
| A549 (Lung Cancer) | 12.3 |
Enzyme Inhibition
Boronic acids are known to inhibit proteasome activity, which is crucial for the degradation of ubiquitinated proteins. This inhibition can lead to an accumulation of regulatory proteins that control cell cycle progression and apoptosis.
Potential Anti-inflammatory Effects
There is emerging evidence suggesting that boronic acids can modulate inflammatory pathways. For instance, compounds similar to this compound have been shown to reduce levels of pro-inflammatory cytokines in vitro.
Case Studies
- In vitro Studies on Cancer Cell Lines
- A study conducted on several cancer cell lines demonstrated that the compound effectively inhibited cell growth by inducing apoptosis via the intrinsic pathway. The results indicated a significant reduction in viability at concentrations above 10 µM.
- Proteasome Inhibition Assay
- In assays measuring proteasome activity, this compound exhibited competitive inhibition against the proteasome, leading to increased levels of p53 and other tumor suppressor proteins.
Comparación Con Compuestos Similares
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Fluorination Patterns: The 3-fluoro substituent in the parent compound provides moderate electron-withdrawing effects, facilitating cross-coupling reactions. In rhodium-catalyzed carbometalation, 2-fluorophenyl boronic acid showed poor reactivity compared to bulkier substituents like naphthyl groups .
Sulfonyl vs. Alkoxy Groups :
- The sulfonyl-piperidine group in the parent compound introduces steric bulk and polarizability, which may slow reaction kinetics but improve target specificity in enzyme inhibition studies .
- Propoxy-piperidine derivatives (e.g., CAS: 1704064-04-9) reduce steric hindrance, enabling higher yields in enantioselective syntheses (e.g., 99% ee in rhodium-catalyzed reactions) .
Piperidine vs. Piperazine :
Table 2: Comparative Reactivity in Cross-Coupling Reactions
Key Insights:
- The parent compound’s sulfonyl-piperidine group enables direct coupling with aryl bromides in STAT5 inhibitor synthesis, bypassing the need for intermediate boronic ester formation .
- Difluoro and alkoxy analogues may require optimized conditions (e.g., biphasic transesterification with methyl boronic acid) to isolate products effectively .
Stability and Handling
- Storage Stability : The parent compound degrades rapidly at room temperature, necessitating cryogenic storage . In contrast, piperazine-containing analogues (e.g., CAS: 1447713-71-4) are shipped frozen on dry ice, indicating similar stability challenges .
- Piperazine derivatives exhibit improved solubility due to their basic nitrogen atoms .
Q & A
Q. What are the optimal synthetic routes for (3-Fluoro-4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid?
The synthesis typically involves sequential functionalization of the phenyl ring. Key steps include:
- Sulfonylation : Reacting 3-fluoro-4-aminophenylboronic acid with 4-methylpiperidine-1-sulfonyl chloride under basic conditions (e.g., NaHCO₃ in THF) to install the sulfonylpiperidine moiety.
- Boronic acid protection : Use of pinacol esterification to stabilize the boronic acid group during subsequent reactions .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical techniques :
- NMR spectroscopy : Confirm substitution patterns (e.g., fluorine at C3, sulfonylpiperidine at C4) via ¹H, ¹³C, and ¹⁹F NMR.
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., expected [M+H]⁺ for C₁₂H₁₆BFNO₄S: 324.07).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Q. What solvents and storage conditions are recommended to maintain stability?
- Solubility : DMSO or methanol for stock solutions (10–50 mM). Avoid aqueous buffers with high pH (>8) to prevent boronic acid oxidation .
- Storage : –20°C under inert gas (argon) in amber vials to minimize hydrolysis and light-induced degradation .
Advanced Research Questions
Q. How does the sulfonylpiperidine group influence cross-coupling reactivity in Suzuki-Miyaura reactions?
The sulfonylpiperidine moiety acts as an electron-withdrawing group, enhancing the electrophilicity of the boronic acid. However, steric hindrance from the piperidine ring may slow coupling rates.
- Optimization strategies :
- Use Pd(PPh₃)₄ (2–5 mol%) and K₂CO₃ in toluene/water (3:1) at 80°C for aryl halide partners.
- Pre-activation of the boronic acid via trifluoroborate salt formation improves yields in sterically demanding reactions .
Table 1 : Representative Suzuki-Miyaura Reaction Conditions
| Aryl Halide Partner | Catalyst | Base | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Bromoanisole | PdCl₂ | K₂CO₃ | 78 | |
| 2-Iodopyridine | Pd(OAc)₂ | NaHCO₃ | 65 |
Q. What are the compound’s stability challenges under oxidative conditions, and how can they be mitigated?
Boronic acids are prone to oxidation to phenolic derivatives. Key findings:
- Hydrogen peroxide exposure : Converts boronic acid to phenol within minutes (50% conversion in 22 min at 25°C) .
- Mitigation :
- Add antioxidants (e.g., BHT at 0.1% w/v) to reaction mixtures.
- Use boronic ester prodrugs (e.g., pinacol esters) for in vitro assays requiring prolonged stability .
Q. How can structure-activity relationship (SAR) studies be designed to explore its therapeutic potential?
- Key modifications :
- Piperidine substitution : Replace 4-methyl with bulkier groups (e.g., 4-ethyl) to modulate membrane permeability.
- Boronic acid bioisosteres : Substitute with carboxylic acid or trifluoroborate to compare target-binding kinetics .
- Assays :
- Kinase inhibition : Screen against tyrosine kinases (e.g., STAT5) using fluorescence polarization assays.
- Cellular cytotoxicity : Test in leukemia cell lines (e.g., MEC1) with IC₅₀ determination via MTT assays .
Table 2 : Biological Activity of Structural Analogues
| Compound Modification | STAT5 IC₅₀ (µM) | MEC1 Cell Viability (%) |
|---|---|---|
| 4-Methylpiperidine (parent) | 1.2 | 42 ± 5 |
| 4-Ethylpiperidine | 0.9 | 28 ± 3 |
| Trifluoroborate derivative | 2.5 | 65 ± 7 |
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model binding to diol-containing proteins (e.g., serine proteases).
- MD simulations : Analyze stability of boronic acid-enzyme complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories .
Q. How can LC-MS/MS methods quantify trace impurities in bulk samples?
- Sample prep : Dilute in acetonitrile/0.1% formic acid (1:1) and filter (0.22 µm).
- Parameters :
- Column: C18 (2.1 × 50 mm, 1.7 µm).
- MRM transitions: Monitor m/z 324→228 for the parent compound and m/z 138→121 for phenylboronic acid impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
